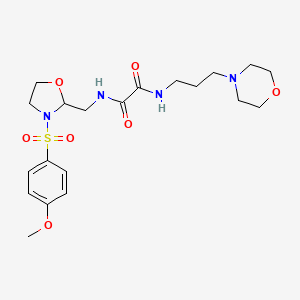![molecular formula C17H14N4O B2525784 N-([2,3'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034542-08-8](/img/structure/B2525784.png)
N-([2,3'-bipyridin]-4-ylmethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide is a complex organic compound that features a bipyridine moiety linked to a picolinamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The bipyridine unit is known for its strong metal-binding properties, making it a valuable ligand in coordination complexes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide typically involves the following steps:
Formation of the bipyridine core: This can be achieved through various coupling reactions such as the Suzuki coupling, Stille coupling, or Negishi coupling, where pyridine derivatives are coupled in the presence of a palladium catalyst.
Attachment of the picolinamide group: The bipyridine core is then reacted with picolinic acid or its derivatives under amide formation conditions. This can involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Types of Reactions:
Oxidation: The bipyridine unit can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The bipyridine and picolinamide moieties can participate in various substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine or picolinamide units.
Substitution: Various substituted bipyridine or picolinamide derivatives.
科学的研究の応用
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide largely depends on its application:
Coordination Chemistry: Acts as a ligand, binding to metal centers through the nitrogen atoms of the bipyridine and picolinamide units.
Biological Systems: May interact with proteins or enzymes, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites.
類似化合物との比較
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
Picolinamide: The parent compound of the picolinamide group, used in various chemical and biological applications.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)picolinamide is unique due to its combined bipyridine and picolinamide functionalities, which provide it with versatile binding properties and potential for diverse applications. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in both research and industrial contexts.
特性
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFQVHMEAYPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
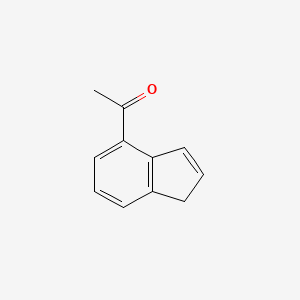
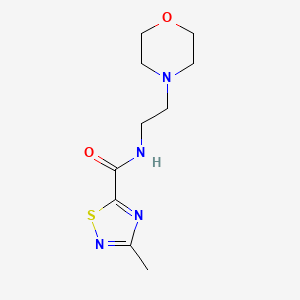
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
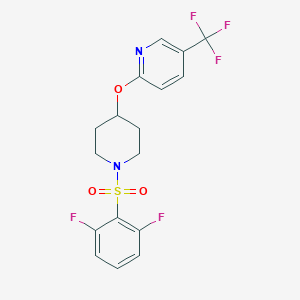
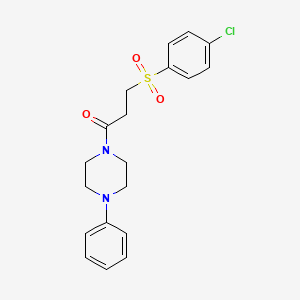
![5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2525716.png)
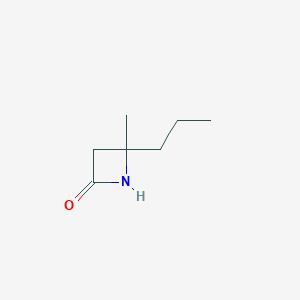
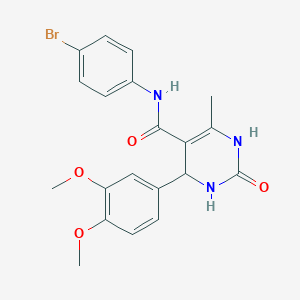
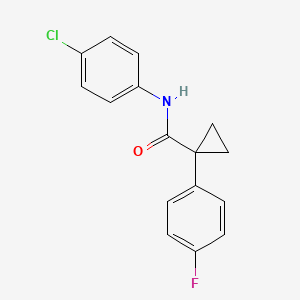
![ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525722.png)
